molecular formula C₁₀H₁₇N₇O₄ B1146349 Saxitoxin CAS No. 35523-89-8

Saxitoxin

Cat. No. B1146349
CAS RN: 35523-89-8
M. Wt: 299.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of Saxitoxin has been a subject of research for many years. A review paper discusses the conventional liquid–liquid extraction (LLE) and solid-phase extraction (SPE) techniques used in detecting saxitoxin due to their high sensitivity and selectivity . Another paper discusses the total synthesis of Saxitoxin by Kishi and Jacobi .


Molecular Structure Analysis

Saxitoxin has a complex molecular structure. Its IUPAC name is [(3aS,4R,10aS)-10,10-dihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate . A study discusses the bioconversion reactions that may occur in different organisms (dinoflagellates, bivalves, and humans) and the possible mediators involved .


Chemical Reactions Analysis

The chemical reactions involving Saxitoxin are complex and involve multiple steps. A review paper discusses the bioconversion reactions that may occur in different organisms (dinoflagellates, bivalves, and humans) and the possible mediators involved .


Physical And Chemical Properties Analysis

Saxitoxin has several properties such as its non-volatility, stability at high temperature and under acidic condition, solubility in water, tasteless and odorless nature, in addition to having maximum toxicity at neutral pH even in minute quantities .

Scientific Research Applications

Pharmaceutical Applications

Saxitoxin (STX) and its derivatives have significant potential in the exploration of novel pharmaceuticals . These toxins interact with sodium channels in physiological processes, affecting various functions in organisms . The structural diversity of STX derivatives offers potential for drug development .

Neurological Research

Saxitoxin-group toxins act as neurotoxins by blocking the sodium channel located in the axon of neuronal cells . This makes them valuable tools in neurological research, helping scientists understand the functioning of nerve cells and the nervous system.

Cardiological Research

In addition to their effects on neuronal cells, Saxitoxin-group toxins also block the potassium and calcium channels located in cardiac cells . This makes them useful in cardiological research, providing insights into heart function and related disorders.

Food Safety Applications

Saxitoxin is used in food safety applications, particularly in the seafood industry . It can cause foodborne illness, so its detection and management are crucial for ensuring the safety of seafood products .

Ecological Functions

Saxitoxin plays a role in the ecological functions of marine environments . It is produced by phytoplankton and certain species of invertebrates and fish . Understanding its ecological functions can provide insights into marine ecosystems and their health .

Biosynthesis Research

Research into the biosynthesis of Saxitoxin can provide valuable insights into the genetic and molecular mechanisms that underlie its production . This can have applications in biotechnology, potentially leading to the development of new methods for producing Saxitoxin and related compounds .

Mechanism of Action

Saxitoxin is a powerful neurotoxin that binds with high affinity to sodium channels on cell membranes, inhibiting the influx of sodium ions into cells, with resulting suppression of cell action potentials, leading to muscle paralysis .

Safety and Hazards

Ingestion of Saxitoxin can cause numbness of the oral mucosa as quickly as 30 minutes after exposure. In severe poisoning, illness typically progresses rapidly and may include gastrointestinal (nausea, vomiting) and neurological (cranial nerve dysfunction, a floating sensation, headache, muscle weakness, parasthesias and vertigo) signs and symptoms. Respiratory failure and death can occur from paralysis .

Future Directions

Research is ongoing to better understand the biosynthesis and metabolism of saxitoxin-group toxins in PST-producing organisms, which may potentially contribute to a better strategy in combating harmful algal blooms especially dinoflagellate blooms in the future . Another study suggests that Saxitoxin and tetrodotoxin bioavailability increases in future oceans .

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQXVSUAYFXFJA-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074313
Record name Saxitoxin
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Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saxitoxin
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CAS RN

35523-89-8, 73603-72-2
Record name Saxitoxin
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Record name Saxitoxin
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Record name Saxitoxin-t
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Record name Saxitoxin
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Record name Saxitoxin
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Record name SAXITOXIN
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Record name Saxitoxin
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